molecular formula C19H22N2OS2 B2681682 2-{[(3-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1326851-62-0

2-{[(3-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2681682
CAS No.: 1326851-62-0
M. Wt: 358.52
InChI Key: WTKREDFKRKNOMK-UHFFFAOYSA-N
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Description

2-{[(3-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound belonging to the thieno[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a pentyl side chain, and a sulfanyl group attached to a 3-methylphenyl moiety.

Preparation Methods

The synthesis of 2-{[(3-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile intermediates. These intermediates undergo cyclization reactions in the presence of formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

2-{[(3-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: Due to its biological activity, it is being explored for therapeutic applications, including anti-cancer and anti-inflammatory treatments.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{[(3-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-{[(3-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can be compared to other thieno[3,2-d]pyrimidine derivatives, such as:

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS2/c1-3-4-5-10-21-18(22)17-16(9-11-23-17)20-19(21)24-13-15-8-6-7-14(2)12-15/h6-9,11-12H,3-5,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKREDFKRKNOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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